![molecular formula C18H22 B12546481 1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene CAS No. 143650-60-6](/img/structure/B12546481.png)
1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene is an organic compound characterized by its complex aromatic structure. This compound is notable for its unique arrangement of methyl groups on the benzene rings, which can influence its chemical properties and reactivity. It is used in various scientific research applications due to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene typically involves the alkylation of 2,4-dimethylbenzene with 3,5-dimethylphenylethyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the benzene ring and promote nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. Catalysts such as zeolites or metal-organic frameworks can be employed to enhance the reaction efficiency and selectivity.
化学反应分析
Types of Reactions
1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields more saturated hydrocarbons.
Substitution: Results in halogenated or nitrated derivatives.
科学研究应用
1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of methyl group positioning on aromatic reactivity.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways. For example, its potential anti-inflammatory effects may be due to its ability to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
相似化合物的比较
Similar Compounds
- 1-[2-(4-Methylphenyl)ethyl]-2,4-dimethylbenzene
- 1-[2-(3,4-Dimethylphenyl)ethyl]-2,4-dimethylbenzene
- 1-[2-(3,5-Dimethylphenyl)ethyl]-3,5-dimethylbenzene
Uniqueness
1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene is unique due to the specific positioning of the methyl groups on both benzene rings. This arrangement can significantly influence its chemical reactivity and interactions with other molecules, making it distinct from other similar compounds.
属性
CAS 编号 |
143650-60-6 |
|---|---|
分子式 |
C18H22 |
分子量 |
238.4 g/mol |
IUPAC 名称 |
1-[2-(2,4-dimethylphenyl)ethyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C18H22/c1-13-5-7-18(16(4)10-13)8-6-17-11-14(2)9-15(3)12-17/h5,7,9-12H,6,8H2,1-4H3 |
InChI 键 |
DLPSXHUAQJCOGI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CCC2=CC(=CC(=C2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


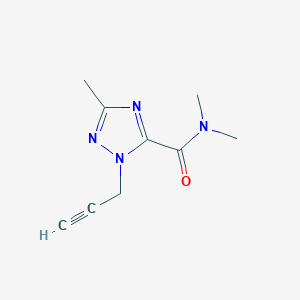
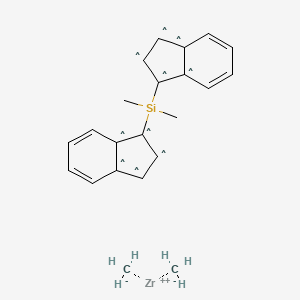
![4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B12546406.png)
![4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol](/img/structure/B12546411.png)
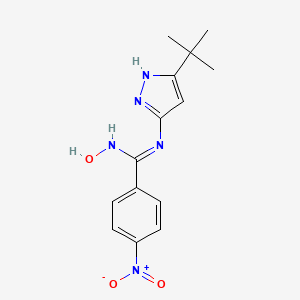
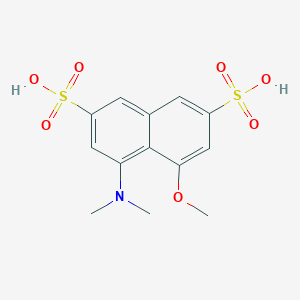
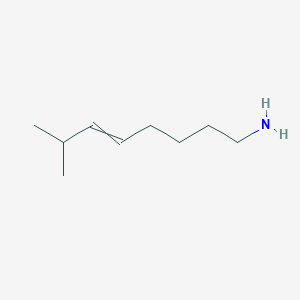
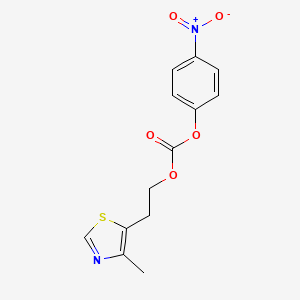

![N-[1-(4-Methoxyphenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B12546435.png)
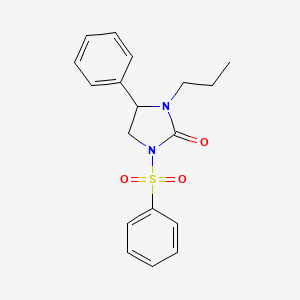
![2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate](/img/structure/B12546459.png)
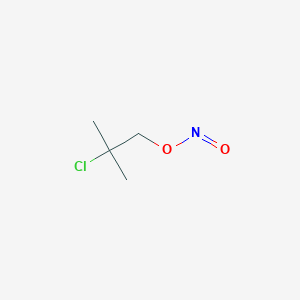
![4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B12546467.png)
